molecular formula C21H23N3OS B3479755 2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE

2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B3479755
M. Wt: 365.5 g/mol
InChI Key: IXBPGFDDXMJLFX-UHFFFAOYSA-N
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Description

2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the isoquinoline moiety and other substituents. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar biological activities.

Medicine

In medicinal chemistry, thieno[2,3-b]pyridine derivatives have been explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: These compounds share the core structure and may exhibit similar biological activities.

    Isoquinoline derivatives: Compounds with the isoquinoline moiety are known for their diverse pharmacological properties.

Uniqueness

The uniqueness of 2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(3,3-dimethyl-4H-isoquinolin-1-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-12-9-14(11-25-4)16-17(22)19(26-20(16)23-12)18-15-8-6-5-7-13(15)10-21(2,3)24-18/h5-9H,10-11,22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBPGFDDXMJLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC(CC4=CC=CC=C43)(C)C)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 2
Reactant of Route 2
2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 3
2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 4
2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 5
2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 6
Reactant of Route 6
2-(3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE

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